6,7-Dimethyl-2-(pyridin-2-yl)indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6,7-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-6-7-12-9-14(17-15(12)11(10)2)13-5-3-4-8-16-13/h3-8,14,17H,9H2,1-2H3 |
InChI Key |
GINVWDJRVSHOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(N2)C3=CC=CC=N3)C=C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,7 Dimethyl 2 Pyridin 2 Yl Indoline
Strategies for Indoline (B122111) Ring Formation with Specific Substitution.
Palladium-Catalyzed C-H Functionalization and Intramolecular Amination Approaches.
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-nitrogen bonds. One of the most elegant strategies for indoline synthesis involves the intramolecular amination of C(sp²)–H bonds. This approach avoids the need for pre-functionalized starting materials, such as aryl halides, making it a more atom-economical process.
An efficient protocol for the synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates has been developed. organic-chemistry.org This method utilizes palladium catalysis for the intramolecular amination of ortho-C(sp²)–H bonds, featuring high efficiency, low catalyst loadings, and mild operating conditions with inexpensive reagents. organic-chemistry.org The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle involving C-H palladation, oxidation, and subsequent C-N reductive elimination. organic-chemistry.org The picolinamide directing group is crucial for the regioselectivity of the C-H activation step and can be removed after the cyclization. organic-chemistry.org This methodology has been applied to a range of substrates, demonstrating good functional group tolerance. organic-chemistry.org
Similarly, palladium-catalyzed intramolecular C-H amination via oxidative coupling has been reported for the synthesis of complex heterocyclic systems. nih.gov These reactions often employ an oxidant to facilitate the catalytic cycle. The choice of ligands for the palladium catalyst is critical and can influence both the yield and selectivity of the reaction. nih.gov For the synthesis of 3,3-disubstituted indolines, a palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds has also been developed, where a palladacycle is formed and subsequently aminated. acs.org Furthermore, a palladium-catalyzed sequential C-H activation/amination of 2-iodostyrenes with di-t-butyldiaziridinone provides a route to indoles through the simultaneous formation of two C-N bonds, a process that could potentially be adapted for indoline synthesis. organic-chemistry.org
| Catalyst System | Substrate Type | Key Features |
| Pd(OAc)₂ / Picolinamide (PA) directing group | β-arylethylamines | High efficiency, mild conditions, low catalyst loading. organic-chemistry.org |
| Pd(TFA)₂ / dppf | 2-Iodostyrenes | Simultaneous formation of two C-N bonds. organic-chemistry.org |
| Palladium Catalyst | 1-(tert-Butyl)-2-iodobenzene derivatives | Formation of palladacycles followed by amination. acs.org |
Metal-Free Cyclization and Ring-Opening Methodologies for Indolines.
In recent years, there has been a growing emphasis on the development of metal-free synthetic methods to avoid potential metal contamination in the final products and to promote greener chemistry. mdpi.comchim.it Several metal-free approaches for the synthesis of indolines and related heterocycles have been reported.
One such strategy involves the dearomative nucleophilic addition to N-Boc indoles mediated by two-molecule organic photoredox catalysts. mdpi.com This photoinduced reaction allows for the introduction of various nucleophiles, such as hydroxide, alkoxide, and cyanide, at the 2-position of the indoline ring under mild conditions. mdpi.com The use of phenanthrene and 1,4-dicyanobenzene as organic photoredox catalysts with UV irradiation facilitates the dearomatization and subsequent nucleophilic attack. mdpi.com
Another metal-free approach is the iodine-mediated oxidative intramolecular amination of anilines, which proceeds via the cleavage of unactivated C(sp³)–H and N–H bonds to form the indoline ring. organic-chemistry.org Additionally, metal-free, acid-catalyzed hydrohydrazination of unactivated alkynes with arylhydrazines, followed by a tandem cyclization, represents a variant of the Fischer indole (B1671886) synthesis that can be adapted for indoline synthesis. mdpi.com Radical cascade cyclizations under metal-free conditions also provide a convenient route to complex indoline-containing structures. bohrium.com
Ring-opening methodologies, while less common for direct indoline synthesis, can offer unique pathways to functionalized precursors. For instance, the Lewis acid-mediated ring-opening of indoles has been shown to lead to the formation of other heterocyclic systems like pyrazoles, demonstrating the possibility of skeletal rearrangements that could be harnessed in novel synthetic designs. acs.org The intramolecular ring-opening of indole-cyclopropanes catalyzed by Lewis acids such as In(NTf₂)₃ provides access to the pyrrolo[1,2-a]indole framework, which is structurally related to indolines. researchgate.net
Reductive Cyclization and Hydroboration Techniques for Indoline Synthesis.
Reductive cyclization represents a powerful and straightforward strategy for the synthesis of indolines from readily available starting materials. A common approach involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For example, the reductive cyclization of indolylnitrochalcone derivatives using Fe/HCl in ethanol is an efficient method for preparing 4-indolylquinoline derivatives, and similar principles can be applied to indoline synthesis. nih.gov A one-pot nitro reduction/dearomatization cascade reaction has been developed for the synthesis of N-fused polycyclic indolines. rwth-aachen.de This process is catalyzed by acids and utilizes iron for the reduction of the nitro group. rwth-aachen.de
Hydroboration is another versatile technique that can be employed in indoline synthesis. The hydroboration of indoles can lead to the formation of indolines. A combined experimental and computational study has revisited the reduction of indoles by hydroboranes, showing that the reaction proceeds through a hydroboration/protodeborylation mechanism to form indolines. cardiff.ac.uk Metal-free hydroboration of N-sulfonyl indoles with pinacolborane (HBpin) can produce C3-borylated indolines. acs.orgnih.gov A hydroboration/Suzuki-Miyaura coupling sequence has been used to functionalize 3-vinyl indoles at the C-3β position, showcasing the utility of intermediate alkyl boranes in further transformations. nih.gov
| Reagent/Catalyst | Substrate | Product | Key Features |
| Fe/HCl | Indolylnitrochalcone derivatives | 4-Indolylquinolines | Efficient two-step process. nih.gov |
| Iron / Acid | Nitro-substituted indole precursors | N-fused polycyclic indolines | One-pot cascade reaction. rwth-aachen.de |
| Hydroboranes (e.g., BMS) | Indoles | Indolines | Proceeds via hydroboration/protodeborylation. cardiff.ac.uk |
| Pinacolborane (HBpin) | N-sulfonyl indoles | C3-borylated indolines | Metal-free conditions. acs.orgnih.gov |
Intramolecular [4+2] Cycloaddition Reactions Leading to Substituted Indolines.
The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of cyclic systems with a high degree of stereocontrol. This strategy can be effectively applied to the synthesis of highly substituted indolines.
A notable example involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes. nih.govacs.org In this approach, ynamides react with conjugated enynes to form substituted indolines, which can subsequently be oxidized to the corresponding indoles if desired. acs.org The cycloaddition substrates are readily assembled from derivatives of 3-butynylamine through Sonogashira coupling and copper-catalyzed N-alkynylation. nih.govacs.org This methodology is highly modular and allows for the preparation of indolines with various substitution patterns on the six-membered ring. nih.gov The thermal cycloadditions are typically carried out in toluene at elevated temperatures, though Lewis acids like Me₂AlCl can promote the reaction at lower temperatures. nih.govacs.org
A complementary strategy utilizes enynamides as the 4π component in the cycloaddition, providing access to indolines with carbon substituents at the C-4 position. acs.org These cycloaddition reactions offer a direct route to the bicyclic indoline ring system from acyclic precursors, providing regiocontrolled access to indolines that are highly substituted on the benzenoid ring. nih.gov
One-Pot and Multicomponent Reaction Sequences for Indoline Scaffolds.
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. researchgate.net This approach is particularly valuable for creating libraries of compounds for drug discovery.
A general and convenient one-pot synthesis of highly substituted indolines from arylhydrazines and aldehydes has been reported. researchgate.net This method involves a Fischer indole synthesis to form an intermediate indolenine, followed by in situ reduction of the C=N bond and reductive amination for N1 alkylation. researchgate.net This sequence allows for the introduction of substituents at nearly all positions of the indoline nucleus. researchgate.net
Multicomponent reactions have also been employed to generate diverse heterocyclic scaffolds. rsc.orgthieme-connect.de For instance, an extended MCR involving the Groebke–Blackburn–Bienaymé (GBB) reaction followed by a Pictet–Spengler reaction has been used to access unprecedented polyheterocyclic scaffolds from indole carbaldehydes, isocyanides, and aminoazines. thieme-connect.de While few MCRs are specifically designed for indoline synthesis, the Ugi-tetrazole four-component reaction has been used to synthesize tetrazole indoles, which are then cyclized to indole derivatives. rsc.org A copper-catalyzed sequential multicomponent/C-N coupling reaction has been developed for the one-pot synthesis of 2-(N-sulfonylimino)indolines. researchgate.net Furthermore, a one-pot synthesis of 2,3-disubstituted indoles has been achieved through the alkylation/acylation of ortho-tosylaminophenyl-substituted para-quinone methides followed by an intramolecular 1,6-conjugate addition and oxidation sequence. nih.gov
Asymmetric Synthesis of Chiral 2-Substituted Indolines.
The development of asymmetric methods for the synthesis of chiral 2-substituted indolines is of great importance, as these motifs are present in numerous biologically active natural products and pharmaceuticals. researchgate.net Several strategies have been developed to achieve high enantioselectivity in the synthesis of these compounds.
One major approach is the asymmetric hydrogenation of indoles. researchgate.net Palladium-catalyzed asymmetric hydrogenation of racemic α-alkyl or aryl-substituted indole-2-acetates via a dynamic kinetic resolution (DKR) process affords chiral indolines with exocyclic stereocenters in excellent yields, diastereoselectivities, and enantioselectivities. acs.org
Another powerful strategy is the enantioselective cyclization based on organo- or homogeneous metal catalysis. researchgate.net An organocatalytic intramolecular Michael addition has been developed for the asymmetric synthesis of 2,3-disubstituted indolines. rsc.org Using a primary amine derived from a cinchona alkaloid as the catalyst, the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones afforded cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities. rsc.org
Kinetic resolution of racemic indolines is another effective method. nih.govwhiterose.ac.uk Deprotonation of an N-Boc protected 2-arylindoline with a chiral base system (n-BuLi/(+)-sparteine) followed by trapping with an electrophile provides a highly selective method to obtain enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines. nih.govwhiterose.ac.uk
| Method | Catalyst/Reagent | Substrate Type | Key Outcome |
| Asymmetric Hydrogenation (DKR) | Palladium catalyst | Racemic α-substituted indole-2-acetates | Chiral indolines with exocyclic stereocenters. acs.org |
| Organocatalytic Intramolecular Michael Addition | Cinchona alkaloid-derived primary amine | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | cis- or trans-2,3-disubstituted indolines with high ee. rsc.org |
| Kinetic Resolution | n-BuLi / (+)-sparteine | N-Boc-2-arylindolines | Enantiomerically enriched 2-arylindolines. nih.govwhiterose.ac.uk |
Introduction of the Pyridin-2-yl Moiety.
The formation of the C-C bond between the indoline and pyridine (B92270) rings is a key step in the synthesis of the target molecule. Modern synthetic chemistry offers several powerful methods for achieving this transformation, broadly categorized into cross-coupling reactions and direct functionalization strategies.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyridyl Attachment to Indoline Scaffolds.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.org In the context of synthesizing 2-(pyridin-2-yl)indoline derivatives, this would generally involve the reaction of a 2-haloindoline with a pyridin-2-ylboronic acid or its ester, or conversely, a 2-bromo- or 2-iodopyridine with a 2-indolinylboronic acid derivative.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium complexes, such as palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are commonly used as catalysts. nih.gov Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), is also critical for the transmetalation step. nih.gov
While a specific example for the synthesis of 6,7-Dimethyl-2-(pyridin-2-yl)indoline via Suzuki-Miyaura coupling is not extensively documented, the general applicability of this method to similar heterocyclic systems is well-established. organic-chemistry.org The following table provides representative examples of Suzuki-Miyaura couplings for the formation of bonds between nitrogen-containing heterocycles, illustrating the typical reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocycles
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 3-Bromoindole | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 88 |
| 2-Iodoaniline | 2-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 92 |
| 4-Bromoisoquinoline | 2-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 85 |
Direct Functionalization Strategies for Pyridine-Substituted Indolines.
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. mdpi.com This approach avoids the pre-functionalization of starting materials (i.e., the synthesis of organoboron or organohalide compounds), thereby shortening the synthetic sequence. Palladium-catalyzed direct arylation is a prominent method for forming C-C bonds between two heterocycles. acs.org
In the synthesis of 2-(pyridin-2-yl)indoline derivatives, direct C-H functionalization could involve the coupling of an indoline with a 2-halopyridine or a pyridine N-oxide. nih.govmdpi.com These reactions often require a palladium catalyst and a suitable directing group on the indoline nitrogen to achieve high regioselectivity. The directing group coordinates to the palladium catalyst, bringing it in close proximity to the C-H bond to be functionalized. For instance, a picolinamide directing group has been shown to be effective in directing the C-H activation of phenylethylamines to form indolines. nih.gov
The reaction conditions for direct C-H arylation typically involve a palladium catalyst, a ligand (often a phosphine or N-heterocyclic carbene), an oxidant (if a C-H/C-H coupling is performed), and a base. The choice of solvent is also crucial and can range from polar aprotic solvents like DMF or DMSO to non-polar solvents like toluene.
Regioselective Dimethylation at the 6,7-Positions of the Indoline Core.
The introduction of two methyl groups at the 6 and 7 positions of the indoline ring requires a regioselective approach to functionalize the benzene (B151609) portion of the molecule.
Synthetic Approaches for Benzene Ring Substitution of Indolines.
The functionalization of the benzene ring of indoles and indolines can be challenging due to the higher reactivity of the pyrrole (B145914) or pyrrolidine ring. nih.gov However, several strategies can be employed to achieve regioselective substitution on the carbocyclic part of the indoline core.
Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. nih.govacs.org However, achieving high regioselectivity in the Friedel-Crafts alkylation of indolines can be difficult, often leading to a mixture of products. The outcome of the reaction is influenced by the electronic properties of the indoline ring and the steric hindrance of the substituents. The presence of the nitrogen atom and its substituent can direct the incoming electrophile to specific positions.
Directed Ortho-Metalation (DoM): A more controlled and regioselective method for the functionalization of aromatic rings is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.org For indolines, a suitable DMG on the nitrogen atom (e.g., a carbamate or an amide) can direct the lithiation to the C7 position. uwindsor.canih.gov Subsequent quenching with an electrophile, such as methyl iodide, would introduce a methyl group at the 7-position. A second directed metalation and alkylation could then be performed to introduce the methyl group at the 6-position, although this would depend on the directing ability of the existing groups.
The general principle of DoM involves the treatment of the N-protected indoline with a strong base like n-butyllithium or sec-butyllithium, followed by the addition of the electrophile. The choice of the directing group is crucial for the success and regioselectivity of the reaction.
Purification and Isolation Techniques for Substituted Indoline Derivatives.
The final step in any synthetic sequence is the purification and isolation of the target compound in high purity. For substituted indoline derivatives, a combination of techniques is often employed.
Chromatography: Column chromatography is a widely used technique for the separation of organic compounds based on their differential adsorption on a stationary phase (e.g., silica gel or alumina) and elution with a mobile phase (a solvent or a mixture of solvents). acs.org High-performance liquid chromatography (HPLC) offers higher resolution and is often used for the final purification of small quantities of a compound or for analytical purposes to assess purity. mtc-usa.com The choice of the stationary and mobile phases is critical for achieving good separation of the desired product from any unreacted starting materials, byproducts, or isomers. nih.govsielc.com
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. libretexts.orgmt.com This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. libretexts.org The choice of solvent is crucial for successful recrystallization. mt.com
Extraction: Liquid-liquid extraction is a common work-up procedure to separate the desired product from a reaction mixture. mdpi.comgoogle.com This technique is based on the differential solubility of the compound in two immiscible liquid phases, typically an organic solvent and an aqueous solution. It is often used to remove inorganic salts and other water-soluble impurities.
The selection of the appropriate purification method or a combination of methods depends on the physical and chemical properties of the target compound and the nature of the impurities present.
Chemical Transformations and Reactivity Profile of 6,7 Dimethyl 2 Pyridin 2 Yl Indoline
Reactivity of the Indoline (B122111) Heterocycle.
The indoline nucleus is a saturated heterocyclic system that exhibits reactivity characteristic of both aromatic and aliphatic amines. The lone pair of electrons on the nitrogen atom and the adjacent pyrroline ring are the primary sites for chemical transformations.
Dehydrogenation: A significant reaction pathway for indoline derivatives is their aromatization to the corresponding indole (B1671886). This transformation, often referred to as dehydrogenation, can be achieved using various chemical oxidizing agents or catalyzed by enzymes. For instance, indoline itself can be aromatized by cytochrome P450 enzymes to yield indole doi.orgnih.gov. Chemical methods employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen acceptor are also effective for the dehydrogenation of indolines researchgate.net. In the context of 6,7-Dimethyl-2-(pyridin-2-yl)indoline, dehydrogenation would lead to the formation of 6,7-Dimethyl-2-(pyridin-2-yl)indole. This process results in a fully aromatic, planar molecule with altered electronic and pharmacological properties. The efficiency of this dehydrogenation can be influenced by the nature of the substituents on the indoline ring. A one-step process involving Pd-catalyzed oxidative dehydrogenation has been shown to convert indolines to 2-arylindoles nih.gov.
Hydrogenation: Conversely, the pyridine (B92270) ring of the molecule can undergo hydrogenation. The asymmetric hydrogenation of pyridine derivatives can be achieved using transition-metal catalysts, such as those based on iridium, ruthenium, rhodium, and palladium, to yield chiral piperidines rsc.orgresearchgate.netrsc.org. For this compound, hydrogenation of the pyridine ring would result in the formation of 6,7-Dimethyl-2-(piperidin-2-yl)indoline. The specific conditions of the hydrogenation reaction, including the catalyst, solvent, and hydrogen pressure, would determine the extent and stereoselectivity of the reduction researchgate.net.
| Transformation | Reactant | Product | Reagents/Conditions | Reference |
|---|---|---|---|---|
| Dehydrogenation | Indoline | Indole | Cytochrome P450 enzymes | doi.orgnih.gov |
| Dehydrogenation | Indoline | 2-Arylindole | Pd(OAc)₂, Arylboronic acid | nih.gov |
| Hydrogenation | Pyridine derivatives | Piperidine derivatives | Transition-metal catalysts (Ir, Ru, Rh, Pd), H₂ | rsc.orgrsc.org |
The secondary amine nitrogen of the indoline ring is a nucleophilic center and readily undergoes substitution reactions.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. Iron-catalyzed N-alkylation of indolines with alcohols has been reported to proceed efficiently, yielding a range of N-alkylated indoline derivatives nih.gov. This reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. For this compound, reaction with an alcohol in the presence of a suitable catalyst would yield the corresponding N-alkylated product.
N-Acylation: Acylation of the indoline nitrogen can be achieved using acylating agents such as acyl chlorides, anhydrides, or thioesters. The chemoselective N-acylation of indoles using thioesters as a stable acyl source has been demonstrated nih.gov. A similar strategy could be applied to this compound to introduce an acyl group onto the nitrogen atom, forming the corresponding N-acylindoline. The choice of base and solvent is crucial for achieving high selectivity for N-acylation over potential C-acylation.
| Reaction | Substrate | Reagent | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Indoline | Alcohol | N-Alkylated indoline | Tricarbonyl(cyclopentadienone) iron complex | nih.gov |
| N-Acylation | Indole | Thioester | N-Acylated indole | Cs₂CO₃, xylene, 140 °C | nih.gov |
While the benzene (B151609) ring of indoline is generally less reactive towards electrophilic substitution than indole, the pyrroline ring can undergo certain functionalization reactions. However, specific examples for the pyrroline ring functionalization of 2-(pyridin-2-yl)indoline derivatives are scarce in the literature. In general, reactions that proceed via the corresponding indole, formed through in-situ dehydrogenation, are more common. For instance, the C3-position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. Therefore, functionalization of the pyrroline ring of this compound might be indirectly achieved by first dehydrogenating to the indole and then performing electrophilic substitution at the C3-position.
Reactivity of the Pyridyl Moiety.
The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack and generally resistant to electrophilic substitution unless activated by electron-donating groups or under harsh conditions.
Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Substitution, when it occurs, generally proceeds at the 3- and 5-positions. However, forcing conditions are often required. For this compound, electrophilic substitution on the pyridine ring is expected to be difficult.
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. In the absence of a leaving group, nucleophilic attack can still occur, especially with strong nucleophiles, leading to the formation of a Meisenheimer-like intermediate. For this compound, direct nucleophilic substitution on the pyridine ring is unlikely without a suitable leaving group. However, the nitrogen atom of the pyridine ring can act as a nucleophile in certain reactions.
Intermolecular and Intramolecular Reactions Involving Both Heterocycles.
The spatial proximity of the indoline and pyridine rings in this compound can facilitate unique intermolecular and intramolecular reactions.
Intermolecular Reactions: The presence of two distinct heterocyclic systems allows for a range of intermolecular reactions. For example, the indoline nitrogen can act as a nucleophile while the pyridine ring could potentially coordinate to a metal catalyst, influencing the outcome of a reaction. Palladium-catalyzed cross-coupling reactions between N-aryl-2-aminopyridines and internal alkynes have been used to synthesize N-(2-pyridyl)indole derivatives, showcasing the reactivity of both moieties in a concerted fashion mdpi.com.
Stability and Degradation Pathways of the Indoline-Pyridine Scaffold
The stability of the this compound scaffold is a critical determinant of its potential applications and environmental fate. While specific experimental data on the degradation of this particular compound is limited in the public domain, the stability and degradation pathways can be inferred from studies on related substituted indoline and pyridine structures. The reactivity of the indoline and pyridine rings, along with the influence of the dimethyl and pyridyl substituents, dictates the molecule's susceptibility to various degradation mechanisms.
The primary modes of degradation for such heterocyclic compounds typically involve oxidative, thermal, and photochemical pathways. For the indoline-pyridine scaffold, the indoline ring is generally more susceptible to initial degradation, particularly oxidation, compared to the more stable pyridine ring.
Oxidative Degradation
Oxidative degradation is a common pathway for indole derivatives, often initiated by enzymatic or chemical oxidation. nih.gov Studies on substituted indoles have shown that degradation often commences with hydroxylation at the C2 and C3 positions of the indoline ring. nih.gov This initial oxidation leads to the formation of intermediates such as oxindole and isatin (indole-2,3-dione), which can then undergo further ring cleavage between the C2 and C3 atoms of the pyrrole (B145914) ring. nih.govnih.gov
The presence and position of substituents on the indole ring play a crucial role in the degradation process. For instance, methyl substitution on the nitrogen (position 1) or the carbon at position 2 of the indole ring has been shown to inhibit the initial hydroxylation step, thereby increasing the compound's persistence. nih.govnih.gov In the case of this compound, the presence of two methyl groups at the 6 and 7 positions on the benzene ring portion of the indoline scaffold would likely influence the electronic properties of the ring system. These electron-donating methyl groups could potentially affect the susceptibility of the indoline ring to oxidative attack.
The pyridine ring, being an electron-deficient aromatic system, is generally more resistant to electrophilic attack and oxidation compared to the indoline ring. However, microbial degradation of pyridine and its derivatives is known to occur, typically initiated by hydroxylation at various positions on the ring, which increases the compound's polarity and facilitates further breakdown. nih.govnih.gov The rate of transformation of pyridine derivatives is dependent on the nature of the substituents. nih.gov
Table 1: Potential Intermediates in the Oxidative Degradation of the Indoline-Pyridine Scaffold
| Intermediate | Potential Formation Pathway |
| 6,7-Dimethyl-2-(pyridin-2-yl)oxindole | Hydroxylation at the C2 position of the indoline ring. |
| 6,7-Dimethyl-2-(pyridin-2-yl)isatin | Further oxidation of the oxindole intermediate. |
| Hydroxylated pyridine derivatives | Subsequent degradation of the pyridine ring following indoline cleavage. |
Thermal Degradation
Under elevated temperatures, the initial degradation steps would likely involve the cleavage of the weakest bonds in the molecule. This could include the C-N bond in the indoline ring or the C-C bond linking the indoline and pyridine rings. The presence of methyl groups could also influence thermal stability, potentially by providing sites for initial radical formation. The degradation products would likely be a complex mixture of smaller aromatic and heterocyclic fragments.
Table 2: General Observations on Thermal Stability of Related Heterocyclic Compounds
| Compound Type | General Thermal Stability | Potential Degradation Onset |
| Imidazoline/Dimethyl Succinate Hybrids | Stable up to ~200 °C | Multi-step decomposition |
| Spiro Polycycloacetals | High thermal stability (degradation onset ~340-370 °C) | Multi-stage decomposition |
Photochemical Degradation
Photochemical degradation involves the absorption of light energy, which can lead to the excitation of electrons and subsequent chemical reactions, including bond cleavage and rearrangement. The indoline and pyridine rings both contain chromophores that can absorb UV radiation. The photosensitivity of related compounds like 2-oxazoline telluride derivatives has been demonstrated, where UV light induces degradation.
For this compound, exposure to sunlight or other UV sources could potentially lead to photodegradation. The specific pathways would depend on the absorption spectrum of the molecule and the energy of the incident light. Possible photochemical reactions could include photooxidation, in which the excited molecule reacts with oxygen, or photolytic cleavage of bonds within the indoline or pyridine rings. The degradation products would likely be a variety of smaller, and potentially more reactive, chemical species.
Spectroscopic and Crystallographic Characterization of 6,7 Dimethyl 2 Pyridin 2 Yl Indoline and Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, revealing the connectivity and stereochemistry of the molecule. nih.gov
For a compound like 6,7-Dimethyl-2-(pyridin-2-yl)indoline, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indoline (B122111) and pyridine (B92270) rings, as well as the aliphatic and methyl protons. The aromatic region (typically δ 6.5-8.5 ppm) would contain signals for the two protons on the dimethyl-substituted benzene (B151609) ring of the indoline core and the four protons of the pyridine ring. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) allow for unambiguous assignment of each proton. For instance, the protons on the pyridine ring adjacent to the nitrogen atom are typically shifted downfield due to the electron-withdrawing effect of the heteroatom. spectrabase.com
The aliphatic protons of the indoline ring, specifically at the C2 and C3 positions, would appear further upfield. The proton at C2, being a methine proton adjacent to a nitrogen atom and the pyridine ring, would likely resonate as a multiplet. The two methyl groups at positions C6 and C7 would each produce a singlet in the upfield region (around δ 2.0-2.5 ppm). The N-H proton of the indoline ring would typically appear as a broad singlet. bmrb.io
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. The carbons of the aromatic rings would resonate in the δ 110-160 ppm range, while the aliphatic carbons (C2 and C3) and the methyl carbons would appear at higher field strengths. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm the assignments of all proton and carbon signals and definitively establish the molecular structure. doi.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indoline N-H | 3.5 - 5.0 (broad s) | - |
| Indoline C2-H | 4.5 - 5.5 (m) | 60 - 70 |
| Indoline C3-H₂ | 2.8 - 3.5 (m) | 30 - 40 |
| Indoline Aromatic C-H | 6.5 - 7.2 (m) | 110 - 130 |
| Indoline C6-CH₃ | 2.0 - 2.5 (s) | 15 - 25 |
| Indoline C7-CH₃ | 2.0 - 2.5 (s) | 15 - 25 |
| Pyridine Aromatic C-H | 7.0 - 8.6 (m) | 120 - 150 |
| Aromatic Quaternary C | - | 130 - 160 |
Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. upi.edu By measuring the absorption of infrared radiation at specific wavenumbers, characteristic molecular vibrations (stretching and bending) can be observed. unitechlink.com
In the IR spectrum of this compound, several key absorption bands would confirm its structure. A characteristic absorption for the N-H stretching vibration of the secondary amine in the indoline ring is expected in the region of 3300-3500 cm⁻¹. ucla.edu The presence of both aromatic and aliphatic C-H bonds would be indicated by C-H stretching absorptions. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹), while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine and benzene rings would result in a series of absorptions in the 1450-1650 cm⁻¹ region. nih.gov Additionally, C-N stretching vibrations from the indoline ring would be visible in the fingerprint region, typically between 1250 and 1350 cm⁻¹. unitechlink.com The pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Indoline N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic C=C / C=N | Stretch | 1450 - 1650 | Medium to Weak |
| Indoline C-N | Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. chemguide.co.uk For this compound (C₁₅H₁₆N₂), the molecular weight is 224.30 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 224.
The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for such compounds involve the cleavage of the bond connecting the indoline and pyridine rings. This would lead to fragments corresponding to the pyridinyl cation (m/z 78) or the 6,7-dimethylindolinyl cation (m/z 146). Another likely fragmentation is the loss of a methyl group (a radical of mass 15) from the molecular ion, resulting in a significant peak at m/z 209 ([M-15]⁺). scirp.org
In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the protonated molecule [M+H]⁺ (m/z 225) is typically the parent ion. nih.gov Fragmentation of this ion is often triggered by proton transfer from the initial protonation site (likely the pyridine nitrogen) to other parts of the molecule. nih.gov The study of related N-(2-pyridinylmethyl)indoles has shown that fragmentation can proceed through complex rearrangements involving ion/neutral complexes. nih.gov Characteristic fragment ions for pyridazino-indoles, which are structurally related, include those resulting from cross-ring cleavages of the heterocyclic rings. nih.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 224 | [M]⁺˙ | Molecular Ion |
| 225 | [M+H]⁺ | Protonated Molecular Ion (ESI) |
| 209 | [M - CH₃]⁺ | Loss of a methyl radical |
| 146 | [C₁₀H₁₂N]⁺ | Cleavage of the C-C bond between rings |
| 78 | [C₅H₄N]⁺ | Cleavage of the C-C bond between rings |
X-ray Diffraction Studies for Solid-State Structure and Conformation
While NMR provides the structure in solution, X-ray diffraction (XRD) analysis of a single crystal reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov This technique yields definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation. mdpi.com
For a molecule like this compound, a single-crystal X-ray diffraction study would determine the crystal system (e.g., monoclinic, triclinic, orthorhombic) and space group in which it crystallizes. researchgate.netmdpi.com The analysis would also elucidate the planarity of the aromatic rings and the conformation of the five-membered indoline ring.
Table 4: Key Parameters Obtained from X-ray Diffraction Analysis
| Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal |
| Bond Lengths & Angles | Precise geometric details of the molecule |
| Torsional Angles | The conformation of the molecule in the solid state |
| Intermolecular Interactions | Hydrogen bonds, π-stacking, defining the crystal packing |
Advanced Spectroscopic Techniques for Detailed Structural Characterization
Beyond the standard suite of spectroscopic methods, advanced techniques can offer deeper insights into the structural and dynamic properties of this compound and its analogues. mdpi.com
Variable Temperature (VT) NMR can be used to study dynamic processes such as conformational changes or the rotation around single bonds. For molecules with restricted rotation, VT-NMR can help determine the energy barriers associated with the interconversion of different conformers.
Two-Dimensional (2D) NMR Spectroscopy , including techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), provides information about the spatial proximity of atoms. This is particularly useful for confirming stereochemistry and the through-space arrangement of different parts of the molecule.
Computational Chemistry , often used in conjunction with experimental spectroscopy, plays a significant role. tandfonline.com Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (IR), and molecular orbitals. Comparing these calculated data with experimental results can provide a higher level of confidence in the structural assignment and can help interpret complex spectra. nih.gov
The combination of these advanced methods with traditional spectroscopic techniques ensures a comprehensive and unambiguous characterization of complex heterocyclic molecules like this compound, which is essential for further research and development. tandfonline.comst-andrews.ac.uk
Computational and Theoretical Investigations of 6,7 Dimethyl 2 Pyridin 2 Yl Indoline
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of molecules. researchgate.netresearchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p), are frequently used to optimize molecular geometry and calculate various electronic and thermodynamic parameters. nih.govresearchgate.net These calculations provide a detailed picture of the molecule's stability, reactivity, and the distribution of electrons. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the ground state. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
For 6,7-Dimethyl-2-(pyridin-2-yl)indoline, the HOMO is expected to be localized primarily on the electron-rich dimethyl-indoline moiety, which acts as the primary electron donor. The LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring, the electron acceptor. This distribution facilitates intramolecular charge transfer (ICT) from the indoline (B122111) part to the pyridine ring. The calculated HOMO-LUMO energy gap helps quantify the molecule's potential as a charge-transfer system. researchgate.net
Table 1: Calculated FMO Properties of this compound (Illustrative Data)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electron potential on the molecular surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are targets for nucleophiles.
In an MEP map of this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This site represents the primary center for electrophilic attack and hydrogen bonding. The hydrogen atom on the indoline nitrogen (N-H) would exhibit a region of high positive potential, making it a likely site for nucleophilic interaction or hydrogen bond donation.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. nih.gov It provides a detailed understanding of charge transfer, electron delocalization, and hyperconjugative interactions within the molecule. researchgate.net By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability conferred by these delocalization effects.
DFT calculations can accurately predict key energetic and thermodynamic properties, which are essential for understanding the stability and feasibility of chemical processes. researchgate.net These calculations, performed after geometric optimization, yield values for total energy, enthalpy, Gibbs free energy, and entropy. Such data are crucial for comparing the relative stabilities of different isomers or conformers and for predicting the spontaneity of reactions.
Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K (Illustrative Data)
| Property | Value | Unit |
|---|---|---|
| Total Energy | -785.123 | Hartrees |
| Enthalpy | -785.105 | Hartrees |
| Gibbs Free Energy | -785.160 | Hartrees |
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide insights into a molecule's static properties, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves, vibrates, and changes its shape in a simulated environment (e.g., in a solvent like water). nih.gov
For a molecule like this compound, which has a rotational bond between the indoline and pyridine rings, MD simulations are essential for conformational sampling. The simulation would explore the potential energy surface related to the torsion angle of this bond, identifying low-energy, stable conformations. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Analysis of the simulation trajectory can reveal the most populated conformational states and the dynamics of transition between them. mdpi.com
In Silico Studies of Molecular Recognition and Interactions
In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.netacs.org This technique places the ligand into the binding site of a receptor and scores the different poses based on their binding affinity, which is typically expressed in kcal/mol. nih.gov The results help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com
Given the structural motifs present in this compound, it could be docked against various biological targets to explore its potential as an inhibitor or modulator. For example, the indoline and pyridine scaffolds are common in kinase inhibitors. Docking studies would predict the binding mode and affinity, and post-docking MD simulations could be used to assess the stability of the predicted binding pose over time. nih.govmdpi.com
Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | The estimated free energy of binding; a more negative value indicates stronger binding. |
| Key Interacting Residues | ASP145, LYS67, PHE144 | Amino acid residues in the binding site forming key interactions. |
Ligand-Target Docking Studies (e.g., binding to enzymatic pockets or protein active sites)
Following a comprehensive review of available scientific literature, no specific ligand-target docking studies or broader computational and theoretical investigations have been reported for the chemical compound this compound.
While computational methods such as molecular docking are frequently employed to predict the binding affinity and interaction patterns of small molecules with biological targets, research focusing on this compound does not appear to be present in the public domain. Consequently, there are no detailed research findings, data tables, or specific examples of its interaction with enzymatic pockets or protein active sites to report at this time.
Further research would be necessary to elucidate the potential biological targets and binding characteristics of this compound through computational and theoretical approaches. Such studies would provide valuable insights into its potential pharmacological applications.
Structure Activity Relationship Sar and Molecular Design Principles for Pyridine Indoline Scaffolds Non Clinical Focus
Analysis of Substituent Effects on the Indoline (B122111) Core
The indoline core, a bicyclic heterocyclic amine, is susceptible to electronic and steric modulation through substitution. The nature and position of these substituents can profoundly alter the molecule's physicochemical properties, such as lipophilicity, electron density distribution, and hydrogen bonding capacity, which in turn influences its interaction with molecular targets.
The introduction of methyl groups onto the benzo portion of the indoline ring, specifically at the C-6 and C-7 positions, imparts distinct changes to the scaffold's properties.
Steric and Lipophilic Effects: The primary impact of the C-6 and C-7 dimethyl substitution is the introduction of steric bulk and increased lipophilicity. The steric hindrance created by these groups can restrict the rotational freedom of adjacent substituents and influence the preferred conformation of the entire molecule. This steric shielding may also prevent undesirable metabolic oxidation at these positions, a common strategy in drug design to enhance metabolic stability. nih.gov The addition of two methyl groups significantly increases the molecule's lipophilicity (hydrophobicity), which can enhance its ability to interact with hydrophobic pockets within a target's binding site.
The pyridin-2-yl group at the C-2 position is a key feature that dictates the molecule's conformational behavior and recognition by target structures. The C-2 position of the indoline is a common site for substitution in the development of biologically active molecules. mdpi.comsemanticscholar.org
Conformational Preferences: The bond between the indoline C-2 and the pyridine (B92270) C-2' is a rotatable single bond. The presence of the nitrogen atom in the pyridine ring introduces an element of asymmetry and polarity. Theoretical and experimental studies on related bi-aryl systems show that rotation around this bond is subject to an energy barrier, leading to preferred low-energy conformations. researchgate.net The dihedral angle between the indoline and pyridine rings is influenced by steric hindrance from substituents and potential intramolecular interactions. The lone pair of electrons on the pyridine nitrogen can lead to specific conformational preferences to minimize electrostatic repulsion.
Molecular Recognition and Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. nih.govresearchgate.net This is a critical feature for molecular recognition, allowing the scaffold to form a directed hydrogen bond with a hydrogen bond donor residue (e.g., the hydroxyl group of serine or threonine, or the amide proton of asparagine) in a binding site. This interaction can be a major contributor to binding affinity and selectivity.
π-π and Cation-π Interactions: The pyridine ring, being an electron-deficient aromatic system, can participate in π-π stacking interactions with electron-rich aromatic rings (e.g., tryptophan, tyrosine) of a target protein. Furthermore, if the pyridine nitrogen becomes protonated, it can engage in strong cation-π interactions. The ability of the pyridine scaffold to engage in these varied non-covalent interactions makes it a valuable component in molecular design. researchgate.net
Stereochemical Considerations in Substituted Indolines
The substitution pattern of the pyridine-indoline scaffold, particularly at the C-2 position, introduces chirality. The C-2 carbon of 6,7-Dimethyl-2-(pyridin-2-yl)indoline is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R) and (S).
Stereochemistry is a critical determinant of a molecule's interaction with chiral biological macromolecules like enzymes and receptors. Enantiomers of a chiral compound can exhibit significantly different binding affinities and activities. The synthesis of enantiomerically pure 2-substituted indolines is a significant area of chemical research, often employing asymmetric catalysis to selectively produce the desired stereoisomer. researchgate.net The specific three-dimensional arrangement of the pyridin-2-yl group relative to the indoline core dictates how the molecule fits into a chiral binding pocket. One enantiomer may position the key interacting groups (like the pyridine nitrogen) optimally for binding, while the other enantiomer may be unable to achieve the correct orientation or may experience steric clashes, resulting in lower or no binding affinity. Therefore, controlling the stereochemistry at C-2 is paramount in the design and optimization of compounds based on this scaffold.
Strategies for Scaffold Optimization and Design Based on SAR Insights
Insights from SAR studies on the pyridine-indoline scaffold guide further optimization efforts. The goal is to modulate the molecule's properties to enhance binding affinity and selectivity for a specific target.
Scaffold Hopping and Bioisosteric Replacement: One common strategy is to replace parts of the scaffold with other chemical groups that retain similar properties (bioisosteres) but may offer improved characteristics. For the pyridine-indoline scaffold, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or imidazole to explore different hydrogen bonding patterns and steric profiles. nih.govresearchgate.net Similarly, the indoline core could be replaced by related scaffolds such as azaindoline or tetrahydroquinoline to alter the core geometry and basicity. nih.gov
Substitution Analysis: A systematic analysis of substituents on both rings is a cornerstone of optimization.
On the Pyridine Ring: Adding small electron-donating or electron-withdrawing groups to the pyridine ring can fine-tune the basicity of the pyridine nitrogen, thereby modulating the strength of hydrogen bonds or cation-π interactions.
On the Indoline Core: Beyond the existing methyl groups, further substitution on the aromatic part of the indoline core could be explored to modulate lipophilicity and electronic properties. Substitution at the indoline nitrogen (N-1 position) with different alkyl or acyl groups can also influence the molecule's conformation and introduce new points of interaction.
Conformational Constraint: Introducing conformational rigidity can be a powerful strategy. If a specific "active" conformation is known, the molecule can be modified to lock it into that shape. This can be achieved by introducing larger, bulkier groups that restrict bond rotation or by creating additional ring systems. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
Correlation between Molecular Structure and In Vitro Binding Affinities to Specific Targets
The principles of SAR are validated by measuring the in vitro binding affinities of a series of structurally related compounds against a specific molecular target, such as an enzyme. By systematically changing one part of the molecule at a time and observing the effect on binding (often measured as an IC₅₀ or Kᵢ value), a quantitative correlation between structure and activity can be established.
For example, in a series of indoline-based inhibitors targeting a hypothetical kinase, one might observe how modifications to the pyridine-indoline scaffold affect inhibitory potency. The data below illustrates such a hypothetical SAR study, demonstrating the impact of substitutions on both the indoline and pyridine rings.
Interactive Data Table: SAR of Pyridine-Indoline Analogs Against Kinase X
| Compound | Indoline Substituents (R¹) | Pyridine Substituents (R²) | Kinase X IC₅₀ (nM) |
|---|---|---|---|
| 1 | 6,7-diMe | H | 85 |
| 2 | H | H | 450 |
| 3 | 6-F, 7-Me | H | 120 |
| 4 | 6,7-diMe | 4-Me | 60 |
| 5 | 6,7-diMe | 4-Cl | 35 |
| 6 | 6,7-diMe | 4-OMe | 95 |
Analysis of Table Data:
Impact of Indoline Methyl Groups: Comparing Compound 1 (6,7-diMe, IC₅₀ = 85 nM) with Compound 2 (unsubstituted, IC₅₀ = 450 nM) suggests that the dimethyl groups on the indoline core are crucial for potent binding, possibly by increasing lipophilicity and promoting favorable interactions within a hydrophobic pocket.
Impact of Pyridine Substituents:
Adding a small methyl group at the 4-position of the pyridine ring (Compound 4, IC₅₀ = 60 nM) slightly improves binding affinity compared to the unsubstituted pyridine (Compound 1).
Introducing an electron-withdrawing chloro group (Compound 5, IC₅₀ = 35 nM) significantly enhances binding, perhaps by altering the electronic character of the pyridine ring to optimize interactions.
An electron-donating methoxy group (Compound 6, IC₅₀ = 95 nM) results in a slight loss of affinity compared to the parent compound, indicating that increased electron density at this position is not favorable for binding to Kinase X.
Such analyses provide a clear, albeit simplified, picture of how specific structural changes correlate with in vitro binding affinity, guiding the rational design of more potent and selective molecules.
Lack of Specific Research Data on this compound Hinders Article Generation
A comprehensive search for scientific literature and research data concerning the chemical compound this compound has yielded insufficient information to construct a detailed article on its applications in synthetic organic chemistry as requested. The search did not provide specific findings related to its use as a versatile synthetic intermediate, its role in the development of new synthetic methodologies, its contribution to the synthesis of complex heterocyclic systems, or its exploration as a ligand or catalyst component.
General information about related classes of compounds, such as indole (B1671886) derivatives and pyridine-containing heterocycles, indicates their importance in medicinal and synthetic organic chemistry. mdpi.commdpi.comresearchgate.net Indole scaffolds are key components in many bioactive natural and synthetic products. mdpi.com Similarly, pyridine moieties are integral to numerous ligands and catalysts in organic reactions. However, without specific data for the requested compound, any discussion would be speculative and fall outside the strict parameters of the user's instructions.
Therefore, it is not possible to generate the requested article with the required level of detail, including data tables and specific research findings, for each of the outlined subsections. Further research and publication on the synthesis and utility of this compound are needed before a comprehensive review of its applications can be compiled.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-Dimethyl-2-(pyridin-2-yl)indoline, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted pyridine precursors with indoline derivatives. Critical parameters include solvent choice (e.g., DMSO or methanol), base selection (e.g., potassium carbonate), and temperature control (80–120°C). For example, analogous indoline derivatives have been synthesized using Pd-catalyzed cross-coupling reactions to introduce pyridyl groups . Purification via column chromatography or recrystallization is essential to isolate high-purity products.
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., methyl groups at C6/C7 and pyridyl linkage at C2). Peaks in the aromatic region (δ 7.0–8.5 ppm) validate pyridine integration .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H] peaks). Discrepancies in isotopic patterns may indicate impurities .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for indoline derivatives, including:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify context-dependent effects.
- Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites that may skew results .
- Structural Analog Comparison : Benchmark activity against structurally similar compounds (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine derivatives) to isolate functional group contributions .
Q. How can computational chemistry tools predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, pyridyl nitrogen atoms may act as hydrogen bond acceptors .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .
Q. What experimental designs are optimal for studying the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. ethanol) to evaluate solvatochromism.
- Quantum Yield Calculation : Use integrating sphere setups with reference standards (e.g., quinine sulfate) .
- Transient Absorption Spectroscopy : Probe excited-state dynamics (e.g., singlet-triplet transitions) with femtosecond laser systems .
Data Analysis and Presentation Guidelines
- Contradiction Resolution : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Highlight batch-to-batch variability in synthesis as a potential error source .
- Figure Preparation : Present NMR splits and MS isotopic patterns in supplementary data. Use heatmaps for dose-response trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
